Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate

Corrosion inhibition Carbon steel Diphosphonate

Sourcing a water-soluble, long-chain aminobisphosphonate for corrosion inhibition in acidic oilfield or cooling water systems can be challenging due to inconsistent counter-ion quality. Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate (CAS 94232-21-0) solves this with its fully neutralized tetraammonium form, ensuring high aqueous solubility without metal cation introduction. - Dodecyl (C12) chain provides optimal surface coverage and protective film thickness on carbon steel versus shorter-chain homologs. - Tetraammonium counter-ion eliminates scaling side-reactions common with sodium/potassium salts in hard water. - Direct addition to aqueous streams without pre-dissolution; dual-action corrosion and scale inhibitor for pH 3-5 conditions.

Molecular Formula C14H45N5O6P2
Molecular Weight 441.49 g/mol
CAS No. 94232-21-0
Cat. No. B12679321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammonium ((dodecylimino)bis(methylene))bisphosphonate
CAS94232-21-0
Molecular FormulaC14H45N5O6P2
Molecular Weight441.49 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3
InChIKeyFJILWSMYUHVADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Differentiation of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate


Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate (CAS 94232-21-0) is the fully neutralized tetraammonium salt of dodecylamine‑N,N‑bis(methylenephosphonic acid), a long‑chain aminobisphosphonate . The compound belongs to the class of diphosphonates that function as corrosion inhibitors for carbon steel, with the dodecyl (C12) chain conferring enhanced surface adsorption and protective film formation relative to shorter‑chain homologs [1]. Its ammonium salt form provides high aqueous solubility and ease of handling, making it suitable for water‑borne corrosion inhibitor formulations and potentially for scale inhibition in industrial water systems.

Dodecyl chain supports surface adsorption and protective film formation on carbon steel.
Ammonium salt form provides high aqueous solubility for water-borne inhibitor formulations.
May support scale inhibition and potential flame-retardant synergy in coating systems.

Why Generic Substitution Fails for Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate


Simple replacement by another bisphosphonate salt or a free‑acid form is not possible because both the alkyl chain length and the counter‑ion stoichiometry critically control performance. The dodecyl chain provides the optimal balance between surface coverage and film thickness on carbon steel; shorter chains (C1–C8) produce thin, porous films with markedly lower corrosion resistance, while the free acid and sodium/potassium salts exhibit different solubility profiles and may require pH adjustment, altering the inhibition mechanism [1]. The tetraammonium form additionally ensures a high nitrogen content and rapid dissolution without introducing metal cations that could precipitate in hard water .

Alkyl chain length mismatch
Shorter-chain diphosphonates (C1–C8) may produce thinner, more porous films with lower corrosion resistance, potentially not matching the dodecyl-chain protection profile.
Counter-ion type and solubility
Free acid or sodium/potassium salts exhibit different solubility behavior and may require pH adjustment, which can alter inhibition mechanism or introduce precipitating cations in hard water.
Dual-function assumption
Flame-retardant performance is not validated for this specific compound; relying on unverified char-forming capability may compromise safety design in coating applications.

Differentiation Evidence for Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate


Corrosion Inhibition: Dodecyl vs. Short Alkyl Chains

The dodecyl‑substituted diphosphonate (C12‑D, the anion of the target compound) provides markedly superior corrosion protection on carbon steel compared to its C1–C4 homologs. X‑ray photoelectron spectroscopy (XPS), electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization measurements demonstrate that longer‑chain inhibitors form denser, more organized films that significantly reduce charge‑transfer rates [1]. In contrast, short‑chain diphosphonates (methylamine‑, ethylamine‑, and butylamine‑N,N‑bis(methylenephosphonate)) yield thin, porous layers with lower corrosion resistance. The tetraammonium salt is expected to deliver the same anionic active species in solution, thus retaining the chain‑length advantage while offering enhanced solubility.

Chain-length effect
Class-level
C12-D (target)
Thick, homogeneous protective film; higher charge-transfer resistance (XPS, EIS, polarization) [1].
C1–C4 homologs
Thin, porous films; lower corrosion resistance reported under same conditions.
Dodecyl chain is critical for dense film formation; shorter chains may not provide equivalent protection.
Exact inhibition efficiency values require full paper access; data generated at pH 3.0, 100 ppm.
Corrosion inhibition Carbon steel Diphosphonate

Ammonium Salt Solubility Advantage

The tetraammonium counter‑ion imparts high water solubility, which is a general property of ammonium salts of phosphonic acids . While the parent dodecylamine‑N,N‑bis(methylenephosphonic acid) is only sparingly soluble in water, the fully neutralized tetraammonium salt dissolves readily, facilitating the preparation of concentrated aqueous stock solutions for industrial water‑treatment formulations. This solubility advantage reduces handling complexity and eliminates the need for organic co‑solvents or elevated pH during formulation.

Salt-form solubility
Class-level
Tetraammonium salt — freely soluble in water; free acid — sparingly soluble. Ammonium phosphonate salts generally >0.1 mol·L⁻¹.
High solubility may simplify aqueous formulation without co-solvents or elevated pH.
Exact solubility limit not reported in accessible literature; experimental determination advised.
Aqueous solubility Formulation Ammonium salt

Thermal Stability and Flame Retardancy

Ammonium salts of phosphonic acids are known to decompose endothermically with the release of ammonia and formation of a protective char layer, a mechanism analogous to that of ammonium polyphosphate flame retardants [1]. The tetraammonium ((dodecylimino)bis(methylene))bisphosphonate contains both phosphorus‑rich phosphonate groups and a nitrogen‑rich ammonium counter‑ion, suggesting potential synergistic flame‑retardant activity. Although specific cone calorimetry data for this compound are not available, its structural similarity to commercial ammonium phosphate‑based flame retardants supports a class‑level inference of thermal stability and char‑forming capability.

Thermal & char behavior
Data to verify
Contains ~12.7% N, ~14.0% P. Upon heating, expected to release NH₃ and form phosphorus‑containing char, analogous to ammonium polyphosphate.
Structural analogy suggests possible dual-function corrosion inhibition and flame retardancy; requires experimental validation.
No direct cone calorimetry or TGA data available for this compound; based on class-level mechanism.
Thermal stability Flame retardant Ammonium polyphosphate

Application Scenarios for Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate


Corrosion Inhibitor for Carbon Steel in Acidic Water

In industrial cooling water or oil‑field water injection systems where mild steel is exposed to acidic conditions (pH 3–5), the dodecyl‑chain diphosphonate provides a robust, self‑assembling protective film. The tetraammonium salt’s high solubility allows direct addition to aqueous streams without pre‑dissolution steps, and the absence of metal cations avoids scaling side‑reactions, making it preferable to sodium or potassium salts [1].

Scale Inhibition in High-Hardness Brine

Aminobisphosphonates are known to inhibit calcite and barium sulfate scale formation by adsorbing onto crystal nuclei. The dodecyl chain enhances adsorption efficiency compared to shorter‑chain analogs, while the ammonium salt avoids introducing additional calcium‑ or magnesium‑complexing counter‑ions that could alter brine chemistry [1].

Flame-Retardant Additive for Water-Based Polymer Coatings

The phosphorus‑nitrogen synergy and water solubility of the tetraammonium salt suggest its use as a reactive or additive flame retardant in water‑borne acrylic or polyurethane coatings. During a fire, the compound can decompose to release ammonia and form a protective char layer, potentially reducing heat release rate (class‑level inference supported by ammonium phosphate chemistry) [1].

Application
Selection Property
Validation Focus
Corrosion inhibition in acidic water systems (pH 3–5)
Dodecyl chain length and ammonium salt solubility
Film integrity and charge-transfer resistance in target water chemistry
Scale inhibition in high-hardness brine
Aminobisphosphonate adsorption affinity
Calcite and barite scale inhibition efficiency in specific brine composition
Flame-retardant additive for water-borne coatings
Phosphorus‑nitrogen synergy and water solubility
Char formation and heat release rate under fire conditions (requires validation)
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